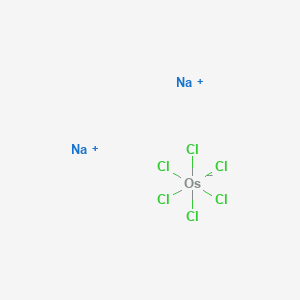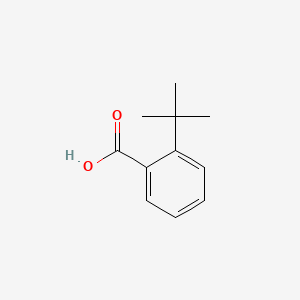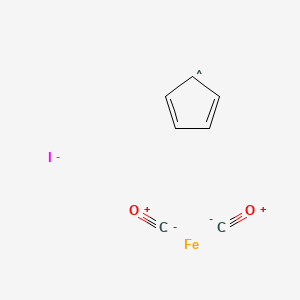
Pigment Blue 27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pigment Blue 27 (PB27) is an organic pigment used in a variety of applications, including cosmetics, paint, and printing inks. It is a synthetic dye that has been used in the industry for over a century. PB27 is a blue-greenish hue that is highly stable and resistant to fading. PB27 is also known as copper phthalocyanine blue, copper (II) phthalocyanine, and copper phthalocyanine chloride.
Applications De Recherche Scientifique
Revêtements et encres d'impression
“Pigment Blue 27” est largement utilisé dans des industries telles que les revêtements et les encres d'impression {svg_1}. Il ne bave pas lorsqu'il est utilisé seul comme pigment bleu {svg_2}. Cela en fait un choix idéal pour les applications qui nécessitent une couleur de haute qualité et durable.
Formation de vert de chrome de plomb
Combiné au jaune de chrome de plomb, “this compound” forme du vert de chrome de plomb {svg_3}. C'est un pigment vert couramment utilisé dans la peinture {svg_4}, offrant une option polyvalente pour diverses applications artistiques et industrielles.
Teinture des textiles et du papier
Un pigment bleu-vert extrait de Pseudomonas aeruginosa, qui partage des propriétés similaires à celles de “this compound”, a été appliqué dans la teinture des textiles et du papier {svg_5}. Les tissus teints ont été vérifiés pour leur résistance au lavage, au frottement, à la lumière et à la température {svg_6}. Le pigment extrait a présenté des propriétés de teinture remarquables, indiquant la possibilité d'utiliser le pigment comme colorant sur différents types de matériaux textiles et de papier {svg_7}.
Activité antimicrobienne
Le pigment bleu extrait de Pseudomonas aeruginosa a montré une activité antimicrobienne {svg_8}. La zone d'inhibition s'est avérée être de 10 mm, 13 mm, 9 mm et 7 mm pour E. coli, S. aureus, B. subtilis et S. typhi, respectivement {svg_9}. Cela suggère des applications potentielles de “this compound” dans le développement d'agents antimicrobiens.
Produits de consommation
Les pigments inorganiques comme “this compound” sont adaptés à une variété de produits de consommation tels que les peintures et les laques, les plastiques, les encres, les matériaux de construction, le papier, le verre et la céramique {svg_10}. Ils sont plus inertes et insolubles et sont plus résistants à la fois à la température et au pH extrême que leurs homologues organiques {svg_11}.
Colorants respectueux de l'environnement
La technologie des pigments inorganiques, qui comprend “this compound”, est directement liée au développement de nouvelles méthodes de synthèse et à la préparation de colorants respectueux de l'environnement {svg_12}. Cela fait de “this compound” un choix potentiel pour des applications durables et écologiques.
Safety and Hazards
Mécanisme D'action
Target of Action
Pigment Blue 27, also known as Prussian Blue or Iron Blue, is an inorganic blue pigment . Its primary targets are various materials and substances where it is used as a colorant. These include paints, inks, coatings , and even agrochemicals and pesticides .
Mode of Action
This compound imparts color through its interaction with light. It absorbs certain wavelengths of light and reflects others, which our eyes perceive as the color blue . The pigment is produced by the oxidation of ferrous ferrocyanide salts . It is insoluble in water but can exist in either colloidal or water-soluble form .
Biochemical Pathways
For example, in the context of plants, different light spectra, including blue light, can affect plant morpho-physiological, biochemical, and molecular parameters .
Pharmacokinetics
It is insoluble in water , has a heat resistance of 160°C , and a pH value of 5.5 . It also has an oil absorption rate of 40-50% .
Result of Action
The primary result of this compound’s action is the imparting of a blue color to the materials it is used in. This can range from a dark blue to a bright blue, depending on the size of the colloidal particles . It has a strong coloring power and slightly poor hiding power .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its color fastness, or resistance to fading when exposed to light, is rated as 5 . It also has a certain degree of resistance to acids (rated 5) and a lower resistance to alkalis (rated 1) . This suggests that this compound is more stable in acidic environments and less so in alkaline ones. Furthermore, its action as a pigment can be affected by the medium it’s used in, as it is suitable for use in certain materials like paints, inks, and coatings
Propriétés
IUPAC Name |
potassium;iron(2+);iron(3+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQICAMJIICDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Fe2KN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15418-51-6 |
Source


|
| Record name | Ferrate(3-), hexakis(cyano-κC)-, iron(2+) potassium (1:1:1), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15418-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
306.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25869-98-1 |
Source


|
| Record name | Iron(3+) potassium hexacyanoferrate(4-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







